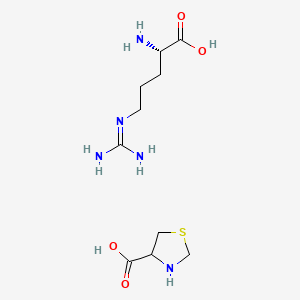

Arginine thiazolidinecarboxylate

Description

Contextualization of Arginine Thiazolidinecarboxylate within Amino Acid Derivative Research

Arginine Thiazolidinecarboxylate is a hybrid compound formed from L-arginine and thiazolidine (B150603) carboxylate. plos.orgresearchgate.netnih.govscienceopen.com This positions it firmly within the research area of amino acid derivatives, where parent amino acids are modified to alter or enhance their biological properties, stability, or delivery. ontosight.ai L-arginine, a semi-essential amino acid, is a well-established precursor for the synthesis of nitric oxide (NO) and is involved in numerous physiological processes. drugbank.comwikipedia.org The study of arginine derivatives is a broad field, exploring their potential in applications like targeted drug delivery and regenerative medicine. researchgate.net

The other component, thiazolidine carboxylate (TC), is considered a prodrug of the amino acid cysteine. plos.orgscienceopen.com Prodrugs are inactive compounds that are converted into active drugs within the body. Thiazolidine-based compounds, such as oxothiazolidine-4-carboxylic acid (OTC), are known to increase intracellular levels of cysteine, which is a limiting factor in the synthesis of glutathione (B108866). plos.org Therefore, the research on Arginine Thiazolidinecarboxylate is an example of a strategic molecular design, creating a "hybrid prodrug" that combines the functionalities of an amino acid critical to cell signaling (arginine) and a cysteine precursor. plos.org

Overview of Scholarly Contributions to Arginine Thiazolidinecarboxylate Understanding

Scholarly inquiry into Arginine Thiazolidinecarboxylate can be traced back to the late 1970s. A 1979 clinical study by F. Salsano and M.P. Ciancarelli investigated the therapeutic activity of the compound in patients with certain chronic liver diseases. nih.gov

A significant advancement in the understanding of this compound came from a 2015 study published in PLOS One by Park et al. plos.orgnih.govscienceopen.com This research provided a detailed mechanistic explanation for the compound's action, shifting the focus to its potential as an anti-diabetic agent. plos.orgresearchgate.netnih.govscienceopen.com The authors synthesized Arginine Thiazolidinecarboxylate and examined its effects on insulin (B600854) secretion and calcium (Ca²⁺) signaling in pancreatic islets. plos.org Their findings demonstrated that ATC was more potent in inducing insulin secretion compared to its individual precursor components. plos.orgresearchgate.net This pivotal study established the compound's mode of action, involving the production of Ca²⁺-mobilizing second messengers. plos.orgnih.govscienceopen.com

Scope and Objectives of Academic Inquiry into Arginine Thiazolidinecarboxylate

The objectives of academic research on Arginine Thiazolidinecarboxylate have evolved. The initial scope, as seen in the 1979 study, was clinical and therapeutic, focusing on its application in hepatopathies. nih.gov

The contemporary academic inquiry, exemplified by the 2015 study from Park et al., has a more fundamental and mechanistic focus. plos.org The primary objective of this research was to dissect the molecular pathways through which ATC exerts its effects, specifically in pancreatic β-cells. plos.orgresearchgate.netnih.govscienceopen.com The scope was to understand how the two components of the hybrid molecule—thiazolidine carboxylate and L-arginine—work together to produce a potent biological response. plos.orgscienceopen.com The research aimed to show that ATC stimulates insulin secretion by modulating physiological Ca²⁺ signaling pathways through the sequential formation of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) and cyclic ADP-ribose (cADPR). plos.orgnih.govscienceopen.com The ultimate goal of this line of inquiry is to evaluate ATC as a potential candidate for an anti-diabetic agent based on its specific mechanism of action. plos.orgnih.govscienceopen.com

Detailed Research Findings

The 2015 study by Park et al. provided detailed findings on the synergistic action of the two components of Arginine Thiazolidinecarboxylate. The research demonstrated that the thiazolidine carboxylate (TC) moiety increases glutathione (GSH) levels, which leads to the production of cAMP. plos.orgnih.govscienceopen.com This is followed by a cascade that results in the synthesis of NAADP, nitric oxide (NO), cGMP, and ultimately cADPR. plos.orgnih.govscienceopen.com Concurrently, the L-arginine component serves as a substrate for nitric oxide synthase (NOS), contributing to cADPR synthesis via cGMP formation. plos.orgnih.govscienceopen.com The study identified that neuronal NOS is specifically activated in pancreatic β-cells following treatment with ATC. plos.orgresearchgate.netnih.govscienceopen.com

The table below summarizes the comparative effects observed in the study, highlighting the enhanced potency of the hybrid molecule.

| Compound(s) | Effect on NAADP Formation | Effect on Insulin Secretion |

| Arginine Thiazolidinecarboxylate (ATC) | Significant Increase | Potent Induction |

| L-arginine (Arg) | Less effective than ATC | Less effective than ATC |

| Thiazolidine-2-carboxylic acid (T2C) | Less effective than ATC | Less effective than ATC |

| T2C + L-arginine (combined) | Less effective than ATC | Less effective than ATC |

| Oxothiazolidine-4-carboxylic acid (OTC) | Less effective than ATC | Less effective than ATC |

This table is a representation of the comparative findings described in the research by Park et al. plos.orgresearchgate.net

Properties

CAS No. |

57631-15-9 |

|---|---|

Molecular Formula |

C10H21N5O4S |

Molecular Weight |

307.37 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C6H14N4O2.C4H7NO2S/c7-4(5(11)12)2-1-3-10-6(8)9;6-4(7)3-1-8-2-5-3/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3,5H,1-2H2,(H,6,7)/t4-;/m0./s1 |

InChI Key |

JEOQACOXAOEPLX-WCCKRBBISA-N |

Isomeric SMILES |

C1C(NCS1)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Canonical SMILES |

C1C(NCS1)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Arginine Thiazolidinecarboxylate

Historical and Contemporary Approaches to Arginine Thiazolidinecarboxylate Synthesis

The primary method for synthesizing arginine thiazolidinecarboxylate involves a straightforward salt formation reaction. Historically and currently, the synthesis is achieved by reacting a thiazolidine (B150603) carboxylic acid with L-arginine. plos.org

A typical contemporary synthesis involves dissolving either thiazolidine-2-carboxylic acid or thiazolidine-4-carboxylic acid in methanol (B129727). plos.org An aqueous solution of L-arginine hydrochloride is then added dropwise to the stirred methanolic solution. The reaction mixture is heated, typically around 50°C, until a clear solution is obtained, indicating the completion of the reaction. The solvent is subsequently removed under reduced pressure, yielding the solid arginine thiazolidinecarboxylate salt. To purify the product, the solid is often suspended in a solvent like acetone (B3395972) and stirred vigorously before being dried under a vacuum. plos.org

The selection between thiazolidine-2-carboxylic acid and thiazolidine-4-carboxylic acid can be influenced by the desired properties of the final compound. For instance, in one study, thiazolidine-2-carboxylic acid was chosen for the synthesis of ATC because it demonstrated a higher capacity for generating intracellular glutathione (B108866), a key factor in its intended biological application. plos.org

This method is valued for its simplicity and efficiency in producing the target compound. The direct combination of the acidic thiazolidine moiety with the basic guanidinium (B1211019) group of arginine facilitates a spontaneous acid-base reaction, leading to the formation of the salt.

Novel Synthetic Routes and Their Mechanistic Underpinnings for Arginine Thiazolidinecarboxylate

While the direct salt formation is the most documented method for ATC itself, the broader field of synthesizing related structures, such as arginine derivatives and thiazolidine-containing compounds, offers insights into potential novel routes and their mechanisms.

For instance, the synthesis of arginine derivatives with a thiazolidine-4-one scaffold has been reported. researchgate.net This suggests the possibility of creating more complex ATC analogs by incorporating a thiazolidinone ring system. The mechanism for such a synthesis would likely involve a multi-step process, potentially starting with the formation of the thiazolidinone ring followed by coupling with a protected arginine derivative.

Mechanistic studies on enzymes involved in the biosynthesis of arginine-containing natural products, such as N(2)-(2-carboxyethyl)arginine synthase (CEAS), also provide inspiration for novel synthetic strategies. ox.ac.uk CEAS catalyzes a Michael addition between L-arginine and an α,β-unsaturated intermediate. ox.ac.uk A biomimetic synthetic approach could potentially be developed for ATC analogs, where a thiazolidine-based Michael acceptor is reacted with L-arginine.

Furthermore, research into the synthesis of amino acids and their derivatives under prebiotic conditions has uncovered new reaction pathways, such as HCOOH-catalyzed hydration and amination. nih.gov While not directly applied to ATC, these fundamental discoveries in amino acid chemistry could pave the way for entirely new, mechanistically distinct synthetic routes to arginine-containing compounds. The reaction mechanism for the current primary synthesis of arginine thiazolidinecarboxylate is a straightforward acid-base neutralization. The carboxylic acid group of the thiazolidine derivative donates a proton to the basic guanidinium group of arginine, forming a stable salt.

Asymmetric Synthesis and Stereochemical Control in Arginine Thiazolidinecarboxylate Production

Stereochemistry is a critical aspect of the biological activity of many molecules. Since both L-arginine and thiazolidine carboxylic acids (derived from cysteine) are chiral, the stereochemical purity of arginine thiazolidinecarboxylate is paramount.

The current synthesis of ATC inherently maintains the stereochemistry of the starting materials. plos.org By using the naturally occurring L-isomer of arginine and a specific enantiomer of the thiazolidine carboxylic acid, the resulting salt will have a defined stereochemistry.

In the broader context of thiazolidine synthesis, asymmetric methods are well-established. For example, bisphosphine-catalyzed mixed double-Michael reactions have been developed for the asymmetric synthesis of thiazolidines from β-amino thiols. nih.gov This methodology provides excellent yields and high diastereoselectivities, offering a potential route to enantiomerically pure thiazolidine precursors for ATC synthesis. nih.gov The mechanism of this catalytic cycle involves the conjugate addition of the phosphine (B1218219) to an electron-deficient acetylene, followed by proton transfer and a subsequent intramolecular Michael addition, all of which proceed with a high degree of stereocontrol. nih.gov

The synthesis of proteins with modified arginine residues also highlights the importance of stereochemical integrity. nih.gov Techniques developed for incorporating arginine analogs into proteins without racemization could be adapted for the synthesis of stereochemically pure ATC and its derivatives. rsc.org

Derivatization and Analog Generation of Arginine Thiazolidinecarboxylate for Structure-Activity Relationship (SAR) Studies

To explore the full potential of arginine thiazolidinecarboxylate, the synthesis of derivatives and analogs is essential for conducting structure-activity relationship (SAR) studies. These studies help to identify the key structural features responsible for the compound's biological effects and can lead to the development of more potent and selective molecules. kcl.ac.uk

Derivatization strategies for ATC can target either the arginine or the thiazolidine moiety.

Modifications to the Arginine Moiety:

Guanidinium Group Substitution: The guanidinium group of arginine is crucial for many of its biological roles. Analogs could be synthesized where this group is modified. For example, studies on arginine analogs and their effects on nitric oxide synthase (NOS) activity have explored various substitutions on the guanidinium nitrogen. nih.gov

Alkyl Chain Homologation: Homoarginine, an analog with an extended alkyl chain, has been shown to act as a substrate for NOS, albeit less efficiently than arginine. nih.gov Synthesizing ATC with homoarginine or other chain-length variants could modulate its activity.

Conformationally Constrained Analogs: Incorporating arginine into cyclic structures, such as those based on proline, can provide insights into the bioactive conformation. nih.gov

Modifications to the Thiazolidine Moiety:

Ring Position Isomers: As previously mentioned, ATC can be synthesized from either thiazolidine-2-carboxylic acid or thiazolidine-4-carboxylic acid. plos.org Comparing the activity of these two isomers is a fundamental SAR study.

Substitution on the Thiazolidine Ring: The thiazolidine ring offers several positions for substitution. For instance, creating analogs with different substituents at the C2 or C5 positions could influence properties like lipophilicity and cell permeability. The synthesis of linezolid (B1675486) analogs, which feature an oxazolidinone ring (structurally related to thiazolidine), has shown that even small changes to substituents can significantly impact activity. kcl.ac.uk

Thiazolidinone Analogs: As mentioned earlier, the synthesis of arginine derivatives with a thiazolidine-4-one scaffold has been reported, opening the door to a new class of ATC analogs. researchgate.net

A flexible approach for creating releasable conjugates has been developed for Taxol, linking it to arginine-based transporters. nih.gov A similar strategy could be employed to create prodrugs of ATC, where the active compound is released under specific physiological conditions.

| Analog Type | Potential Modification | Rationale for SAR Studies |

| Arginine Moiety | Substitution on the guanidinium group | Investigate the importance of the guanidinium group for activity |

| Alkyl chain length variation (e.g., homoarginine) | Determine the optimal chain length for biological interactions | |

| Conformationally restricted analogs | Understand the bioactive conformation of the arginine portion | |

| Thiazolidine Moiety | Use of thiazolidine-2- or -4-carboxylic acid | Evaluate the impact of the carboxyl group position |

| Substitution on the thiazolidine ring | Modify physicochemical properties like solubility and permeability | |

| Formation of a thiazolidinone ring | Explore a different heterocyclic scaffold |

Green Chemistry Principles in Arginine Thiazolidinecarboxylate Synthesis

Applying green chemistry principles to the synthesis of arginine thiazolidinecarboxylate can reduce its environmental impact and improve sustainability.

The current synthesis of ATC already incorporates some green aspects. The reaction is a salt formation, which is an atom-economical process. plos.org The use of water and methanol as solvents is also relatively benign. plos.org However, there are opportunities for further improvement.

Solvent Selection: While methanol is a common laboratory solvent, exploring greener alternatives like ethanol (B145695) or even performing the reaction in water alone could reduce the environmental footprint.

Catalysis: The current synthesis does not require a catalyst. However, for the synthesis of more complex analogs, the use of biocatalysts or other green catalysts could be explored. For example, the use of deep eutectic solvents (DES) as a catalytic medium has been reported for the green synthesis of Schiff bases involving arginine. nih.gov This approach could potentially be adapted for the synthesis of ATC derivatives.

Energy Efficiency: The current method involves heating the reaction mixture. plos.org Investigating whether the reaction can proceed efficiently at room temperature or with alternative energy sources like microwave irradiation could improve energy efficiency.

Waste Reduction: The purification step involves the use of acetone. plos.org Optimizing the reaction conditions to yield a product of high purity directly from the reaction mixture could minimize the need for solvent-based purification and reduce waste.

The development of arginine-based nanosystems also presents challenges in terms of scale-up and industrial production, where green chemistry principles will be crucial for ensuring a sustainable manufacturing process. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Arginine Thiazolidinecarboxylate Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights into Arginine Thiazolidinecarboxylate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the structural and conformational properties of Arginine Thiazolidinecarboxylate in solution.

¹H and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular structure of ATC. The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum reveal the number and connectivity of protons, while the ¹³C NMR spectrum identifies the different carbon environments within the molecule. For instance, in L-arginine, typical ¹H NMR signals in D₂O are observed for the α-CH, β-CH₂, γ-CH₂, and δ-CH₂ protons. hmdb.cahmdb.ca Similarly, the carboxyl, α-carbon, and various side-chain carbons of arginine exhibit characteristic chemical shifts in the ¹³C NMR spectrum.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the spatial proximity of atoms, which is essential for determining the three-dimensional conformation of ATC in solution. The interaction between the arginine and thiazolidine (B150603) carboxylate moieties can be investigated by observing cross-peaks in the NOESY spectrum. Studies on similar molecules, like arginine-containing peptides, have utilized such techniques to understand their conformational dynamics. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for L-Arginine in D₂O

| Proton | Chemical Shift (ppm) |

| α-CH | 3.78 |

| β-CH₂ | 1.92 |

| γ-CH₂ | 1.69 |

| δ-CH₂ | 3.22 |

Data sourced from the Human Metabolome Database (HMDB) for L-Arginine. hmdb.cahmdb.ca

Mass Spectrometry (MS) Techniques for Molecular Elucidation and Quantitative Analysis of Arginine Thiazolidinecarboxylate in Complex Matrices

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of Arginine Thiazolidinecarboxylate and for its sensitive quantification.

Molecular Elucidation: High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of ATC (C₁₀H₂₁N₅O₄S). chemicalbook.com Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, generating a characteristic fragmentation pattern that helps to confirm the structure of the molecule. This technique is crucial for identifying arginylated peptides and can be applied to ATC to understand its fragmentation pathways. nih.gov

Quantitative Analysis: MS-based methods are highly sensitive and specific, making them ideal for quantifying ATC in complex biological matrices such as plasma or cell extracts. nih.gov Stable isotope-labeled internal standards are often used to ensure high accuracy and precision in quantitative assays. nih.gov The development of such methods is crucial for studying the pharmacokinetics and metabolism of ATC.

X-ray Crystallography and Diffraction Studies of Arginine Thiazolidinecarboxylate and Its Complexes

X-ray crystallography provides definitive information about the three-dimensional structure of Arginine Thiazolidinecarboxylate in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination: By analyzing the diffraction pattern of X-rays passing through a single crystal of ATC, a detailed electron density map can be generated, leading to the precise determination of its atomic arrangement. While the specific crystal structure of ATC is not widely reported, the structures of its constituent parts, L-arginine and thiazolidine derivatives, have been studied. rsc.orgresearchgate.net The crystal structure of L-arginine, for example, was determined from powder X-ray diffraction data. rsc.orgresearchgate.net Such studies on related compounds provide a basis for understanding the potential crystal packing and hydrogen bonding networks in ATC.

Complexes of Arginine: The crystal structures of arginine in complex with various proteins have been extensively studied, revealing key interactions that are important for biological function. rcsb.orgnih.govrcsb.org For instance, the structure of human L-arginine:glycine amidinotransferase in complex with L-alanine has been resolved at 2.30 Å. rcsb.org These studies highlight the types of interactions the arginine moiety of ATC could form with biological targets.

Chromatographic Separations (HPLC, GC, CE) for Purity Assessment and Isolation of Arginine Thiazolidinecarboxylate

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of Arginine Thiazolidinecarboxylate.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of amino acids and related compounds. nih.govresearchgate.net For ATC, a reversed-phase HPLC method could be developed for routine purity checks. Given the polar nature of ATC, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be an effective separation mode. jocpr.com Chiral HPLC methods can be employed to determine the enantiomeric purity of the L-arginine and thiazolidine carboxylate components. researchgate.net

Gas Chromatography (GC): GC analysis of underivatized amino acids like arginine can be challenging due to their low volatility. researchgate.net Therefore, derivatization is often required to convert them into more volatile compounds suitable for GC separation. researchgate.netnih.gov

Capillary Electrophoresis (CE): CE offers high separation efficiency and is well-suited for the analysis of charged molecules like ATC. This technique can be used for purity assessment and to determine the dissociation constants of the ionizable groups in the molecule.

Table 2: Example HPLC Method Parameters for Amino Acid Analysis

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile |

| Detection | UV at 210 nm or fluorescence after derivatization |

| Flow Rate | 1.0 mL/min |

These are general conditions and would require optimization for ATC.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) in Arginine Thiazolidinecarboxylate Research

The coupling of chromatographic separation with mass spectrometric detection provides a powerful analytical platform for ATC research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules in complex mixtures. nih.govnih.govresearchgate.net This technique would be invaluable for studying the metabolism of ATC, identifying its metabolites, and performing pharmacokinetic studies. nih.govnih.gov The high specificity of MS/MS detection minimizes interferences from the biological matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, following appropriate derivatization, can be used for the analysis of ATC and its potential volatile metabolites. nih.gov It offers high chromatographic resolution and provides mass spectral information for compound identification. nih.gov

The application of these advanced analytical techniques is essential for a thorough understanding of the chemical and biological properties of Arginine Thiazolidinecarboxylate, from its fundamental structure to its behavior in complex biological systems.

Biochemical and Molecular Mechanisms of Arginine Thiazolidinecarboxylate Action

Elucidation of Molecular Targets and Ligand-Binding Dynamics of Arginine Thiazolidinecarboxylate

The molecular targets of arginine thiazolidinecarboxylate are best understood by examining the targets of its dissociated components within the cell. The intact ATC molecule is designed to be transported into the cell, where it releases L-arginine and thiazolidine (B150603) carboxylate.

The primary molecular players influenced by ATC's components in pancreatic β-cells include:

Adenylyl Cyclase: The thiazolidine carboxylate portion of ATC boosts intracellular levels of glutathione (B108866) (GSH). plos.orgsigmaaldrich.com This increase in reducing power stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). plos.org

Nitric Oxide Synthase (NOS): The L-arginine component serves as a direct substrate for NOS. nih.govscienceopen.com Studies have shown that neuronal NOS (nNOS) is specifically activated in pancreatic β-cells following treatment with ATC. nih.govresearchgate.net

CD38: This enzyme, also known as ADP-ribosyl cyclase, is a key target in the signaling cascade. It is activated by a pathway involving protein kinase G (PKG) and is responsible for synthesizing cyclic ADP-ribose (cADPR) from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). plos.org

The ligand-binding dynamics of the intact ATC molecule to a specific receptor have not been fully elucidated. Instead, the compound's action relies on its cellular uptake and subsequent dissociation, allowing its components to interact with their respective intracellular targets.

Impact of Arginine Thiazolidinecarboxylate on Enzyme Kinetics and Allosteric Modulation

ATC influences the kinetics of several key enzymes, primarily through the provision of substrates and the activation of signaling cascades that lead to enzymatic modulation.

Nitric Oxide Synthase (NOS): The L-arginine released from ATC directly participates as a substrate in the NOS-catalyzed reaction, which converts arginine to citrulline and nitric oxide (NO). nih.gov This increases the local concentration of the substrate, driving the enzymatic reaction.

Adenylyl Cyclase: The stimulation of this enzyme is an indirect effect. The ATC-derived thiazolidine carboxylate increases cysteine levels, which in turn elevates glutathione (GSH). plos.org The altered redox state of the cell, with higher GSH levels, allosterically stimulates adenylyl cyclase activity, increasing cAMP production. plos.org

Arginine Decarboxylase: While not directly studied with ATC, the kinetics of arginine decarboxylase, which converts arginine to agmatine, are known to be influenced by arginine concentrations. nih.gov An influx of arginine from ATC could potentially modulate this and other arginine-metabolizing enzymes.

The table below summarizes the enzymatic modulation by ATC's components.

| Enzyme | Modulator Component | Kinetic Effect |

|---|---|---|

| Nitric Oxide Synthase (NOS) | L-Arginine | Serves as a direct substrate, increasing reaction velocity. nih.gov |

| Adenylyl Cyclase | Thiazolidine Carboxylate (via GSH) | Indirectly stimulated, leading to increased cAMP synthesis. plos.org |

| CD38/ADP-ribosyl cyclase | L-Arginine (via NO/cGMP/PKG pathway) | Activated to produce cADPR. plos.org |

Modulation of Receptor-Mediated Signaling Pathways by Arginine Thiazolidinecarboxylate

ATC is a potent modulator of Ca²⁺ signaling pathways, particularly in pancreatic β-cells, which is central to its effect on insulin (B600854) secretion. researchgate.netscienceopen.com This modulation does not appear to stem from direct binding to a surface receptor but rather from an intricate intracellular cascade initiated upon its entry into the cell. plos.org

The signaling pathway unfolds sequentially:

The thiazolidine carboxylate component increases GSH levels, which stimulates adenylyl cyclase to produce cAMP. plos.orgsigmaaldrich.com

cAMP activates Protein Kinase A (PKA), which then activates an enzyme to produce nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP). plos.org

NAADP triggers an initial release of Ca²⁺ from acidic intracellular stores, such as lysosome-related organelles. plos.org

This initial Ca²⁺ rise activates NOS, which uses the L-arginine component of ATC as a substrate to produce nitric oxide (NO). plos.orgnih.gov

NO activates guanylyl cyclase, leading to the formation of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates Protein Kinase G (PKG). plos.org

PKG activates the enzyme CD38. plos.org

Activated CD38 synthesizes cyclic ADP-ribose (cADPR), which mediates a more sustained Ca²⁺ release from the endoplasmic reticulum. plos.orgscienceopen.com

This prolonged elevation of intracellular Ca²⁺ ultimately triggers the desired cellular response, such as insulin secretion. plos.org

This pathway highlights how ATC utilizes and integrates multiple second messenger systems (cAMP, NAADP, NO, cGMP, and cADPR) to amplify its signal. plos.org

Interactions of Arginine Thiazolidinecarboxylate with Nucleic Acids and Proteins

Direct interaction studies of the complete arginine thiazolidinecarboxylate molecule with nucleic acids and proteins are limited. However, the interactions of its L-arginine component are well-documented and provide insight into the potential molecular interactions of ATC.

Protein Interactions: The guanidinium (B1211019) group of arginine allows it to form strong hydrogen bonds and electrostatic interactions. Density functional theory calculations show that arginine interacts most favorably with acidic amino acids (aspartate, glutamate) through charge interactions. researchgate.netsqu.edu.om It also forms stable stacking and T-shaped structures with aromatic amino acids (phenylalanine, tyrosine, tryptophan). researchgate.netcore.ac.uk These interactions are crucial for protein structure and stability. squ.edu.om Arginine has been observed to suppress protein aggregation by interacting with hydrophobic patches and key residues on protein surfaces. squ.edu.omnih.gov

Nucleic Acid Interactions: The arginine side chain can form two simultaneous hydrogen bonds, giving it a binding preference for guanine (B1146940) and cytosine bases in nucleic acids. nih.gov This interaction is stronger than its interaction with phosphate groups, suggesting a role in the specific recognition of DNA or RNA sequences by arginine-rich proteins like histones. nih.govuochb.cz

Influence of Arginine Thiazolidinecarboxylate on Cellular Metabolic Fluxes

ATC significantly influences cellular metabolism by providing precursors for key metabolic pathways. plos.org

Glutathione Metabolism: The thiazolidine carboxylate component of ATC is a prodrug of cysteine. nih.gov Cysteine is the rate-limiting amino acid for the synthesis of the major intracellular antioxidant, glutathione (GSH). By supplying cysteine, ATC directly boosts the cell's capacity to synthesize GSH, enhancing its antioxidant defenses. plos.org

Arginine Metabolism: Upon release, the L-arginine component enters several metabolic pathways. It is a key intermediate in the urea (B33335) cycle, which is essential for nitrogen waste disposal. nih.gov It is also the sole substrate for the production of nitric oxide, a critical signaling molecule. nih.gov The metabolic flux of arginine can thus be directed towards either NO production or the synthesis of other molecules like polyamines and creatine, depending on the cellular context and the relative activities of NOS and arginase. nih.gov In pancreatic β-cells, ATC directs the flux towards NO synthesis to facilitate insulin secretion. plos.org

The table below outlines the key metabolic impacts of ATC.

| Metabolic Pathway | Effect of ATC | Key Component |

|---|---|---|

| Glutathione Synthesis | Increased production of glutathione (GSH). plos.org | Thiazolidine Carboxylate (provides cysteine). nih.gov |

| Nitric Oxide Synthesis | Increased production of nitric oxide (NO). plos.org | L-Arginine (provides substrate). nih.gov |

| Urea Cycle | Provides an intermediate for the cycle. nih.gov | L-Arginine. nih.gov |

Investigation of Intracellular Localization and Compartmentalization of Arginine Thiazolidinecarboxylate

Research indicates that ATC acts from within the cell, implying the existence of transport mechanisms for its uptake. plos.org Once inside, its effects are compartmentalized, reflecting the distinct localization of the signaling molecules it generates.

Cytosol: The initial dissociation of ATC into L-arginine and thiazolidine carboxylate occurs in the cytosol. Subsequent steps, including the synthesis of cAMP, cGMP, and the activation of various kinases, also take place here. plos.org

Acidic Organelles (Lysosomes): The second messenger NAADP, produced early in the signaling cascade, acts specifically on receptors located on lysosome-related acidic organelles to trigger the initial phase of Ca²⁺ release. plos.org

Endoplasmic Reticulum (ER): The later-acting second messenger, cADPR, targets ryanodine (B192298) receptors on the membrane of the endoplasmic reticulum, causing a sustained release of Ca²⁺ into the cytosol. plos.org

Proteasome: While not directly related to its primary signaling function, arginine levels can influence protein degradation pathways. A sensor utilizing a polyarginine motif has been developed to monitor intracellular arginine, indicating a link between arginine availability and proteasomal degradation. nih.gov

Role of Arginine Thiazolidinecarboxylate in Oxidative Stress Regulation at the Molecular Level

ATC plays a significant role in regulating oxidative stress, primarily through the actions of both of its constituent parts. plos.orgnih.gov

Upregulation of Glutathione (GSH): The most direct antioxidant effect of ATC comes from its thiazolidine carboxylate component. By acting as a cysteine prodrug, it increases the synthesis of GSH. plos.orgnih.gov GSH is a critical non-enzymatic antioxidant that directly neutralizes reactive oxygen species (ROS) and also serves as a cofactor for antioxidant enzymes like glutathione peroxidase.

Activation of the Nrf2 Pathway: L-arginine supplementation has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a master transcription factor for the antioxidant response. When activated, it translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous antioxidant genes, upregulating their expression. nih.gov These genes include those for enzymes involved in GSH synthesis and regeneration (GCLC, GCLM, GR) as well as other protective enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov

Modulation by Nitric Oxide (NO): The L-arginine-derived NO has a dual role in oxidative stress. At physiological concentrations, NO can act as an antioxidant by scavenging superoxide radicals. However, in conditions of high oxidative stress, NO can react with superoxide to form peroxynitrite, a potent and damaging reactive nitrogen species. The net effect depends on the cellular redox state and the concentration of NO produced.

Mechanistic Insights into Arginine Thiazolidinecarboxylate's Effects on Cellular Energetics

Arginine Thiazolidinecarboxylate (ATC) is a hybrid compound that leverages the synergistic actions of its constituent parts: L-arginine and a thiazolidine carboxylate moiety. While direct and extensive research on the specific effects of ATC on cellular energetics is still emerging, a significant body of evidence, particularly from studies on its components and its influence on signaling pathways in pancreatic islets, provides a foundational understanding of its potential mechanisms. The primary mechanism appears to be indirect, mediated through a complex signaling cascade that influences intracellular calcium levels and the production of key second messengers, which in turn can modulate cellular metabolic processes.

The breakdown of ATC within the cell releases thiazolidine carboxylate (TC) and L-arginine, each initiating a cascade of events that converge to impact cellular energy status. plos.orgnih.govresearchgate.net The thiazolidine carboxylate component, a prodrug of cysteine, contributes to the synthesis of glutathione (GSH). plos.orgnih.govresearchgate.net An increase in intracellular GSH levels stimulates adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). plos.orgnih.govresearchgate.net cAMP, a ubiquitous second messenger, is a well-established regulator of cellular metabolism, known to influence both glycolysis and mitochondrial respiration.

Simultaneously, the L-arginine component of ATC serves as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). plos.orgnih.govresearchgate.net NO, in turn, activates guanylyl cyclase, resulting in the formation of cyclic guanosine monophosphate (cGMP). plos.orgnih.govresearchgate.net This signaling pathway is intricately linked to the production of other second messengers, namely nicotinic acid adenine dinucleotide phosphate (NAADP) and cyclic ADP-ribose (cADPR), which are potent mobilizers of intracellular calcium. plos.orgnih.govresearchgate.netscienceopen.complos.org The resulting increase in cytoplasmic calcium concentration is a critical event that can influence a variety of cellular processes, including those central to energy metabolism.

Furthermore, L-arginine itself has been shown to modulate cellular energetics through the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. AMPK activation promotes ATP-producing catabolic pathways while inhibiting ATP-consuming anabolic pathways. While research has not directly confirmed this effect for ATC, the release of L-arginine from the compound suggests a potential for AMPK-mediated effects on cellular energy homeostasis.

The following subsections delve into the more specific, albeit sometimes inferred, mechanistic insights into how Arginine Thiazolidinecarboxylate may influence key aspects of cellular energetics.

Preclinical Investigations of Arginine Thiazolidinecarboxylate in Model Systems

In Vitro Cellular Models for Studying Arginine Thiazolidinecarboxylate's Biological Effects

In vitro models are fundamental tools for dissecting the cellular and molecular effects of chemical compounds in a controlled environment.

Cell Line-Based Assays for Proliferation, Viability, and Apoptosis Studies

While direct and extensive studies on the effects of Arginine Thiazolidinecarboxylate (ATC) across a wide array of cell lines are not abundant in publicly available research, the biological activities of its constituent components, L-arginine and thiazolidine (B150603) derivatives, have been investigated. These studies provide a basis for postulating the potential effects of ATC and for designing future research.

For instance, L-arginine has been shown to enhance the proliferation of certain cell types, such as oral keratinocytes, particularly under high-glucose conditions. mdpi.com In contrast, arginine deprivation has been demonstrated to inhibit the proliferation of cancer cells and induce apoptosis. researchgate.net The effect of arginine on cell viability can be cell-type dependent, with some studies showing protective effects while others indicate that arginine depletion can trigger cell death in cancer cell lines. nih.govresearchgate.net

Standard assays to investigate these effects for ATC would include:

Proliferation Assays: Such as the MTS assay, which measures the metabolic activity of cells as an indicator of their proliferation. mdpi.com

Viability Assays: Methods like the trypan blue exclusion assay or assays measuring lactate (B86563) dehydrogenase (LDH) release can determine the percentage of viable cells in a population. researchgate.net

Apoptosis Assays: Techniques like flow cytometry with Annexin V and propidium (B1200493) iodide staining can quantify the proportion of cells undergoing apoptosis. nih.gov Western blotting for key apoptotic proteins like caspases and PARP can also elucidate the molecular pathways involved. researchgate.net

Further research is necessary to systematically evaluate the effects of ATC on proliferation, viability, and apoptosis across a panel of different cell lines, including both normal and cancerous cells, to understand its specific cellular targets and potential therapeutic applications.

Primary Cell Culture Systems for Investigating Arginine Thiazolidinecarboxylate's Specific Cellular Responses

Primary cell cultures, which are derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. youtube.com A key study investigating ATC utilized primary pancreatic islets isolated from mice. plos.orgnih.govresearchgate.net This research demonstrated that ATC stimulates insulin (B600854) secretion from pancreatic β-cells. The mechanism involves an increase in intracellular calcium levels, triggered by the production of the second messengers NAADP and cADPR. plos.orgnih.govresearchgate.net

The study further elucidated the distinct roles of the two components of ATC. The thiazolidine carboxylate portion contributes to an increase in glutathione (B108866) (GSH) levels, leading to the production of cAMP. plos.orgnih.gov The L-arginine component serves as a substrate for nitric oxide synthase (NOS), which in turn leads to the synthesis of cGMP and cADPR. plos.orgnih.gov

The use of primary cells in this context was crucial for understanding the specific physiological response of insulin-secreting cells to ATC. Future studies could employ other primary cell types to explore the effects of ATC on different biological systems. For example, co-culture models of primary intestinal stem cells and stromal cells have been used to study the effects of L-arginine on tissue regeneration, a model that could be adapted for ATC research. nih.gov

Table 1: Summary of Preclinical In Vitro Findings for Arginine Thiazolidinecarboxylate and its Components

| Model System | Compound | Observed Effect | Research Focus |

| Primary Mouse Pancreatic Islets | Arginine Thiazolidinecarboxylate | Stimulation of insulin secretion | Anti-diabetic potential |

| Oral Keratinocyte Cell Line (TIGK) | L-Arginine | Enhanced proliferation | Tissue regeneration |

| HeLa and KB Cell Lines | Thiazolidine-4-carboxylic acid | Cell cycle effects | Anti-cancer potential |

| CTLL-2 Cell Line | 2-methyl-thiazolidine-2,4-dicarboxylic acid | Increased proliferation | Immunomodulation |

| Various Cancer Cell Lines | Arginine Deprivation | Inhibition of proliferation, induction of apoptosis | Anti-cancer mechanisms |

Organoid and 3D Culture Models for Advanced Mechanistic Understanding of Arginine Thiazolidinecarboxylate

To date, there are no published studies that have specifically used organoid or 3D culture models to investigate the effects of Arginine Thiazolidinecarboxylate. However, these advanced models hold significant promise for future research. Organoids and 3D cultures can more accurately replicate the complex cell-cell and cell-matrix interactions of in vivo tissues compared to traditional 2D cell culture. youtube.comnih.gov

For example, 3D culture systems have been employed to study the impact of L-arginine on the growth and metabolism of gastrointestinal cancer cells. nih.govresearchgate.net These models revealed that arginine can inhibit tumor growth by affecting the urea (B33335) cycle. nih.govresearchgate.net Given that ATC contains an arginine moiety, it is plausible that similar effects could be observed and studied in more detail using 3D cancer models.

Furthermore, intestinal organoid models, which can be generated from primary tissues, have been instrumental in understanding the role of L-arginine in intestinal stem cell function and epithelial regeneration. nih.gov Such models could be invaluable for exploring the potential effects of ATC on gut health and disease. The development of organoid and 3D culture-based assays for ATC would represent a significant step forward in understanding its biological activity in a more physiologically relevant context.

In Vivo Animal Models for Mechanistic Exploration of Arginine Thiazolidinecarboxylate

In vivo models are indispensable for understanding the systemic biological response to a compound and for assessing its potential therapeutic efficacy and safety in a whole-organism context.

Rodent Models for Systemic Biological Response to Arginine Thiazolidinecarboxylate

The primary in vivo research on Arginine Thiazolidinecarboxylate has been conducted in rodent models, specifically mice. These studies have been instrumental in corroborating the in vitro findings on the compound's effects on insulin secretion. The research by Park and colleagues demonstrated that ATC administration to mice leads to insulin secretion, highlighting its potential as an anti-diabetic agent. plos.orgnih.govresearchgate.net

While this study provides crucial proof-of-concept, more extensive research in rodent models is needed to fully understand the systemic biological response to ATC. Pharmacokinetic studies in rats, pigs, and sheep on L-arginine supplementation have shown that the clearance of arginine varies with age and physiological status. nih.gov Similar pharmacokinetic and pharmacodynamic studies for ATC would be essential to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, rodent models are widely used to study a range of diseases. Future research could utilize rodent models of diabetes, metabolic syndrome, or other conditions to evaluate the therapeutic potential of ATC in a disease context.

Zebrafish and Other Lower Vertebrate Models for Developmental and Mechanistic Insights

Currently, there is no direct research available on the use of zebrafish or other lower vertebrate models to study Arginine Thiazolidinecarboxylate. However, the zebrafish (Danio rerio) model offers several advantages for preclinical research, including rapid development, optical transparency of embryos, and the ability to perform high-throughput screening. nih.gov

The zebrafish model has been utilized to study arginine metabolism and the effects of L-arginine exposure. kegg.jpnih.govplos.orgnih.govnih.gov Studies have shown that L-arginine can influence vascular development and that exposure to high levels of arginine can lead to morphological changes and affect ectonucleotidase activities in zebrafish larvae. nih.govresearchgate.net The genes for the urea cycle, in which arginine is a key component, are present and highly expressed during early zebrafish development. plos.orgnih.gov

Given that ATC is a compound containing arginine, the zebrafish model could be a valuable tool for investigating its developmental effects, particularly on the vascular and nervous systems. It could also be used to screen for potential bioactivity and to elucidate the genetic and molecular pathways affected by ATC in a whole-organism setting. The lack of current research in this area represents a significant opportunity for future investigations.

Table 2: Summary of Preclinical In Vivo Findings for Arginine Thiazolidinecarboxylate and its Components

| Model System | Compound | Observed Effect | Research Focus |

| Mice | Arginine Thiazolidinecarboxylate | Stimulation of insulin secretion | Anti-diabetic potential |

| Pigs, Rats, Sheep | L-Arginine | Variable clearance based on age and physiological status | Pharmacokinetics |

| Zebrafish | L-Arginine | Altered vascular development and morphology | Developmental biology |

Drosophila melanogaster and Caenorhabditis elegans as Genetic Models for Arginine Thiazolidinecarboxylate Research

To date, a thorough review of the scientific literature reveals a notable absence of studies specifically investigating the effects of arginine thiazolidinecarboxylate in the genetic model organisms Drosophila melanogaster (the fruit fly) and Caenorhabditis elegans (a nematode worm). While both L-arginine and some of its derivatives have been studied in these models to understand fundamental biological processes such as aging, immunity, and metabolism, research dedicated to the compound ATC in these systems has not been published. This represents a significant gap in the preclinical assessment of ATC, as these models offer powerful tools for genetic dissection of pathways influenced by this compound.

Assessment of Arginine Thiazolidinecarboxylate's Influence on Specific Organ System Functionality in Preclinical Models

Preclinical research into the systemic effects of arginine thiazolidinecarboxylate has primarily centered on its impact on pancreatic and hepatic function.

A key area of investigation has been the pancreas, where ATC has demonstrated a significant influence on insulin secretion. In preclinical studies using isolated pancreatic islets from mice, ATC was shown to be a potent stimulator of insulin release. nih.govremedypublications.complos.org This effect is attributed to the synergistic action of its two constituent parts, L-arginine and thiazolidine carboxylate.

Regarding the liver, preclinical evidence suggests a hepatoprotective role for arginine thiazolidinecarboxylate. A study in a rat model of chemically-induced liver injury demonstrated that ATC was effective in mitigating hepatotoxicity. The administration of ATC protected against liver necrosis and reduced the elevated levels of serum enzymes that are indicative of liver damage. The thiazolidine-4-carboxylic acid component of ATC is known to be a prodrug of cysteine, a key precursor for the synthesis of the major intracellular antioxidant, glutathione. nih.govplos.org This suggests that the hepatoprotective effects of ATC may be, at least in part, attributable to an enhancement of the liver's antioxidant capacity.

Currently, there is a lack of published preclinical studies specifically examining the influence of arginine thiazolidinecarboxylate on the functionality of other major organ systems, such as the renal and cardiovascular systems. While the L-arginine component is a well-known substrate for nitric oxide synthase, an enzyme crucial for cardiovascular health, and has been studied in the context of renal function, these findings cannot be directly extrapolated to the compound ATC without specific investigation.

Exploration of Arginine Thiazolidinecarboxylate's Pharmacodynamics in Preclinical Settings

The pharmacodynamic profile of arginine thiazolidinecarboxylate has been most extensively characterized in the context of its effects on pancreatic β-cells. nih.govremedypublications.complos.org The primary mechanism of action involves the modulation of intracellular calcium (Ca²⁺) signaling, a critical process for insulin exocytosis.

Upon entering the pancreatic β-cell, ATC is thought to dissociate into its two components: L-arginine and thiazolidine carboxylate. Each of these components then engages with distinct but convergent signaling pathways.

The thiazolidine carboxylate moiety acts as a cysteine prodrug, leading to an increase in intracellular glutathione (GSH) levels. nih.govplos.org This enhancement of the cellular antioxidant capacity is proposed to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP). The rise in cAMP, through the activation of protein kinase A (PKA), is believed to trigger the synthesis of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), a potent calcium-mobilizing second messenger. NAADP then initiates the release of Ca²⁺ from acidic intracellular stores, such as lysosomes.

Concurrently, the L-arginine component serves as a substrate for nitric oxide synthase (NOS). nih.govplos.org The initial Ca²⁺ signal triggered by NAADP is thought to activate neuronal nitric oxide synthase (nNOS) within the β-cell. The resulting production of nitric oxide (NO) activates soluble guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This, in turn, activates protein kinase G (PKG), which then stimulates the synthesis of another calcium-mobilizing messenger, cyclic ADP-ribose (cADPR), via the enzyme CD38. cADPR then induces a further, more sustained release of Ca²⁺ from the endoplasmic reticulum.

This sequential and coordinated mobilization of intracellular calcium from different stores ultimately leads to the potentiation of insulin secretion from the pancreatic β-cells. nih.govremedypublications.complos.org

The following table summarizes the key pharmacodynamic effects of Arginine Thiazolidinecarboxylate observed in preclinical pancreatic models:

| Parameter | Observation in Preclinical Pancreatic Models | Underlying Mechanism | Reference |

|---|---|---|---|

| Insulin Secretion | Potent stimulation | Synergistic action of L-arginine and thiazolidine carboxylate leading to increased intracellular Ca²⁺ | nih.govremedypublications.complos.org |

| Intracellular Ca²⁺ | Increased cytoplasmic concentrations | Sequential production of NAADP and cADPR | nih.govplos.org |

| Glutathione (GSH) | Increased levels | Thiazolidine carboxylate acts as a cysteine prodrug | nih.govplos.org |

| Nitric Oxide (NO) | Increased production | L-arginine serves as a substrate for nitric oxide synthase | nih.govplos.org |

The hepatoprotective effects observed in preclinical models are likely linked to the antioxidant properties of the thiazolidine carboxylate component. By providing cysteine for glutathione synthesis, ATC can enhance the liver's capacity to neutralize reactive oxygen species and detoxify harmful substances.

The following table outlines the observed hepatoprotective effects of Arginine Thiazolidinecarboxylate in a preclinical model:

| Model | Observed Effect | Potential Mechanism |

|---|---|---|

| Rat model of allyl alcohol-induced hepatotoxicity | Reduction in liver necrosis and serum enzyme levels | Increased glutathione synthesis due to the thiazolidine carboxylate moiety acting as a cysteine prodrug |

Advanced Analytical and Bioanalytical Methodologies for Arginine Thiazolidinecarboxylate in Biological Matrices

Development of Highly Sensitive Detection Methods for Arginine Thiazolidinecarboxylate in Biological Fluids and Tissues of Model Organisms

The accurate quantification of Arginine Thiazolidinecarboxylate and its related metabolites in biological samples such as plasma, urine, and tissue homogenates is fundamental to its pharmacological assessment. Given its composition as an amino acid conjugate, analytical methods must be robust enough to distinguish it from endogenous compounds.

High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) stands as a primary methodology for this purpose. nih.govmdpi.com This approach offers high sensitivity, often reaching picogram-per-milliliter levels, and exceptional specificity due to the unique mass-to-charge (m/z) ratio of the parent molecule and its fragments. dtic.mil The development of such a method involves several key steps:

Sample Preparation: Extraction of ATC from the biological matrix using techniques like protein precipitation or solid-phase extraction to remove interfering substances.

Chromatographic Separation: Optimization of an HPLC method, typically using reverse-phase chromatography, to separate ATC from other endogenous molecules. nih.gov

Mass Spectrometric Detection: Utilization of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure specificity and achieve low detection limits. nih.gov

Method Validation: Rigorous validation according to established guidelines to ensure linearity, accuracy, precision, and stability of the analyte during sample processing and storage. dtic.mil

In addition to directly measuring ATC, sensitive methods are required to quantify key second messengers that are modulated by its activity. For instance, the effects of ATC on insulin (B600854) secretion are linked to the production of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) and cyclic ADP-ribose (cADPR). nih.gov The levels of these signaling molecules in pancreatic islets can be measured using specialized techniques such as cyclic enzymatic assays coupled with fluorescence microplate readers. researchgate.net

Table 1: Comparison of Analytical Techniques for ATC and Related Molecules

| Technique | Analyte | Principle | Advantages | Limitations |

| HPLC-MS/MS | Arginine Thiazolidinecarboxylate | Chromatographic separation followed by mass-based detection of parent and fragment ions. nih.gov | High sensitivity and specificity; suitable for complex matrices. mdpi.com | Requires sophisticated instrumentation; extensive method development. mdpi.com |

| Cyclic Enzymatic Assay | NAADP, cADPR | Enzymatic reactions convert the analyte into a product that can be measured by fluorescence. researchgate.net | Highly sensitive for specific signaling molecules. | Indirect measurement; susceptible to enzyme inhibition. |

| Fluorescence Microscopy | Intracellular Ca2+ | Use of fluorescent Ca2+ indicators (e.g., Fura-2 AM) to visualize changes in intracellular calcium concentrations. researchgate.net | Provides real-time, single-cell level spatial information. | Primarily qualitative or semi-quantitative; requires specialized imaging equipment. |

Metabolomic Profiling in Response to Arginine Thiazolidinecarboxylate Exposure in Model Organisms

Metabolomics provides a powerful, unbiased approach to understanding the global biochemical effects of a compound by simultaneously measuring hundreds to thousands of metabolites. nih.gov By applying metabolomic profiling to model organisms exposed to Arginine Thiazolidinecarboxylate, researchers can identify unexpected metabolic pathway perturbations and gain deeper insights into its mechanism of action and off-target effects.

A typical metabolomics workflow involves:

Exposure and Sampling: Administering ATC to a model organism (e.g., mice) and collecting biological samples (e.g., serum, liver, pancreas) at various time points. nih.gov

Metabolite Extraction: Using robust extraction protocols, often with cold methanol (B129727) or other organic solvents, to quench metabolic activity and extract a broad range of metabolites. nih.gov

Data Acquisition: Analyzing the extracts using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, coupled with either liquid or gas chromatography. nih.gov

Data Analysis: Employing bioinformatics tools to identify metabolites and perform statistical analysis to find significant differences between treated and control groups, followed by pathway enrichment analysis to interpret the biological meaning of these changes. nih.gov

In the context of ATC, metabolomic analysis would be expected to reveal alterations in amino acid metabolism, particularly pathways involving arginine and cysteine (the metabolic product of the thiazolidine (B150603) ring). nih.govnih.gov It could also uncover changes in lipid metabolism, carbohydrate metabolism, and oxidative stress markers, providing a comprehensive picture of the compound's physiological impact. nih.gov

Table 2: Potential Metabolomic Changes Following ATC Exposure

| Metabolic Pathway | Key Metabolites | Expected Change | Rationale |

| Arginine Metabolism | Arginine, Ornithine, Citrulline, Polyamines | Increase/Decrease | Direct supplementation of arginine and downstream effects. nih.gov |

| Cysteine/Glutathione (B108866) Metabolism | Cysteine, Glutathione (GSH), Oxidized Glutathione (GSSG) | Increase | The thiazolidine ring is a prodrug of cysteine, a precursor to the antioxidant glutathione. nih.gov |

| Urea (B33335) Cycle | Urea, Aspartate | Altered | Arginine is a key intermediate in the urea cycle. |

| Nitric Oxide Pathway | Nitric Oxide (NO) metabolites (Nitrite/Nitrate) | Increase | L-arginine is a substrate for Nitric Oxide Synthase (NOS). nih.gov |

Isotopic Labeling Strategies for Tracing Arginine Thiazolidinecarboxylate's Metabolic Pathways

Isotopic labeling is a definitive technique for tracing the metabolic fate of a molecule within a biological system. nih.gov By synthesizing Arginine Thiazolidinecarboxylate with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can track the atoms of the parent compound as they are incorporated into various downstream metabolites. doi.org

A potential strategy would involve the synthesis of ATC labeled in either the arginine or the thiazolidine moiety, or both. For example, using ¹³C₆,¹⁵N₄-arginine to form the ATC molecule would allow for precise tracking of the arginine component. researchgate.net

The experimental approach would be as follows:

Administer the isotopically labeled ATC to a model organism. doi.org

Collect biological samples over a time course.

Analyze the samples using LC-MS.

Identify labeled metabolites by searching for the characteristic mass shift imparted by the heavy isotopes. This allows for unambiguous identification of all molecules derived from the administered ATC. nih.gov

This strategy can definitively answer key questions, such as the efficiency of the conversion of the thiazolidine ring to cysteine and its subsequent incorporation into the glutathione pool. It can also map the extent to which the arginine moiety enters various metabolic pathways, including protein synthesis, nitric oxide production, or the urea cycle. researchgate.net

Table 3: Example Isotopic Labeling Strategy for ATC

| Labeled Precursor | Research Question | Analytical Method | Potential Labeled Products |

| ATC with ¹³C₆,¹⁵N₄-Arginine | What is the metabolic fate of the arginine portion of ATC? | LC-HRMS | ¹³C₆,¹⁵N₄-Arginine, ¹⁵N-labeled Citrulline, ¹⁵N-labeled Urea, ¹³C/¹⁵N-labeled proteins |

| ATC with ¹³C-Thiazolidine | How efficiently is the thiazolidine ring converted to cysteine and other metabolites? | LC-HRMS | ¹³C-Cysteine, ¹³C-Glutathione, ¹³C-Taurine |

| ATC with ¹⁵N-Thiazolidine | Does the nitrogen from the thiazolidine ring enter metabolic pathways? | LC-HRMS | ¹⁵N-Cysteine, ¹⁵N-labeled amino acids |

Microdialysis and Imaging Techniques for Spatiotemporal Analysis of Arginine Thiazolidinecarboxylate Distribution in Tissues

Understanding not only if a compound reaches a target tissue but also its concentration and residence time in the active location is critical. Microdialysis and advanced imaging techniques provide the necessary spatiotemporal resolution for this analysis.

Microdialysis Microdialysis is a minimally invasive sampling technique used to measure unbound concentrations of exogenous and endogenous compounds in the extracellular fluid of virtually any tissue in a living animal. nih.gov A small microdialysis probe, with a semi-permeable membrane at its tip, is inserted into the target tissue (e.g., pancreas, heart, or muscle). The probe is perfused with a physiological solution, and small molecules from the surrounding tissue fluid diffuse across the membrane into the perfusate, which is collected for analysis by a sensitive method like HPLC-MS/MS. nih.gov This technique allows for continuous, real-time monitoring of ATC concentrations at the site of action, providing crucial data for pharmacokinetic/pharmacodynamic (PK/PD) modeling. nih.gov

Imaging Techniques Molecular imaging offers non-invasive, dynamic visualization of the biodistribution of ATC.

Positron Emission Tomography (PET): This is a highly sensitive imaging technique that can provide quantitative, 3D biodistribution data for the entire body over time. nih.gov To use PET, ATC would need to be radiolabeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18). Following administration of the radiolabeled ATC, PET scans would reveal the rate and extent of its accumulation in various organs, such as the heart or pancreas. nih.gov This method is particularly powerful for assessing target engagement and organ-specific pharmacokinetics in living animals. nih.govnih.gov

Autoradiography: This is a high-resolution ex vivo imaging technique. After administering a radiolabeled version of ATC, tissues of interest are harvested, sectioned, and placed on a film or detector sensitive to radioactivity. nih.gov This produces a detailed image showing the precise localization of the compound at a microscopic level within the tissue architecture, complementing the whole-body view provided by PET. nih.gov

Confocal Microscopy: For compounds with intrinsic fluorescence or those that can be tagged with a fluorescent dye, confocal microscopy can visualize their subcellular distribution. In the context of ATC, this could be used to see if it accumulates in specific cell types within a target organ, such as the beta-cells of pancreatic islets. researchgate.net

Table 4: Comparison of Spatiotemporal Analysis Techniques

| Technique | Principle | Information Provided | Resolution | Invasiveness |

| Microdialysis | Diffusion across a semi-permeable membrane in tissue. nih.gov | Real-time, unbound drug concentration in extracellular fluid of a specific tissue. nih.gov | Temporal (minutes), Spatial (mm³) | Minimally invasive |

| PET | Detection of gamma rays from positron-emitting radiotracers. nih.gov | Dynamic, whole-body quantitative distribution of the tracer. nih.gov | Temporal (seconds-minutes), Spatial (mm) | Non-invasive (after injection) |

| Autoradiography | Ex vivo detection of radioactivity in tissue slices. nih.gov | High-resolution, microscopic distribution within a tissue. | Spatial (µm) | Terminal procedure |

| Confocal Microscopy | Optical sectioning using a pinhole to reject out-of-focus light from fluorescently labeled molecules. researchgate.net | Subcellular localization within cells and tissues. | Spatial (nm-µm) | Requires fluorescent label; can be used in vivo or ex vivo |

Computational Chemistry and in Silico Approaches for Arginine Thiazolidinecarboxylate Research

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and development, offering a means to investigate and predict the behavior of molecules at an atomic level. For a compound like Arginine thiazolidinecarboxylate (ATC), these computational approaches can elucidate its mechanisms of action, guide the design of more potent and selective analogs, and predict its pharmacokinetic profile long before expensive and time-consuming laboratory experiments are conducted. This section explores the various computational strategies employed in the research of Arginine thiazolidinecarboxylate and its derivatives.

Emerging Research Avenues and Future Directions for Arginine Thiazolidinecarboxylate Studies

Integration of Omics Technologies (Genomics, Proteomics, Transcriptomics) in Arginine Thiazolidinecarboxylate Research

Current understanding of ATC's mechanism largely stems from targeted molecular studies, which have successfully identified its role in activating specific signaling cascades involving Ca²⁺ mobilizing messengers like NAADP and cADPR. plos.orgresearchgate.netnih.govscienceopen.com To build upon this, the integration of high-throughput "omics" technologies is a critical next step. These approaches can provide an unbiased, system-wide view of the cellular response to ATC, potentially uncovering novel pathways and off-target effects.

Transcriptomics: RNA-sequencing (RNA-seq) could be employed to analyze the global changes in gene expression in pancreatic islets, or other target cells, following ATC treatment. This would reveal the full spectrum of genes and cellular pathways regulated by the compound, beyond the already identified neuronal nitric oxide synthase (nNOS). plos.orgresearchgate.net For instance, studies on protein arginine methyltransferases (PRMTs) have successfully used transcriptomic analyses to reveal their phenotypic consequences, a model that could be adapted for ATC research. nih.gov

Proteomics: Advanced mass spectrometry-based proteomics can identify and quantify thousands of proteins, offering a direct snapshot of the cellular machinery affected by ATC. This could involve quantitative proteomics to see how protein abundances change and post-translational modification (PTM) analysis to understand how ATC might influence processes like phosphorylation or methylation. Given that L-arginine metabolism is linked to global proteome changes in activated T-cells, a similar comprehensive analysis for ATC is warranted. nih.gov

Metabolomics: As ATC is composed of two bioactive components, L-arginine and a thiazolidine (B150603) ring, its impact on cellular metabolism is likely extensive. plos.orgnih.gov High-resolution mass spectrometry can be used to generate dynamic metabolome profiles, tracking the changes in intracellular metabolites following ATC exposure. This could reveal shifts in central carbon metabolism, amino acid utilization, and lipid metabolism, providing a deeper understanding of its bioenergetic effects, similar to how such techniques revealed that L-arginine supplementation skews T-cell metabolism from glycolysis toward mitochondrial oxidative phosphorylation. nih.gov

| Omics Technology | Research Goal for ATC Studies | Potential Insights |

| Transcriptomics (RNA-seq) | To identify all genes whose expression is altered by ATC treatment in target cells. | Discovery of novel signaling pathways, regulatory networks, and potential off-target gene effects. |

| Proteomics (Quantitative MS) | To map global changes in protein expression and post-translational modifications (PTMs) induced by ATC. | Identification of new protein targets, understanding of ATC's impact on cellular machinery and signaling hubs. |

| Metabolomics (LC-MS/GC-MS) | To profile the comprehensive changes in the cellular metabolome after ATC administration. | Elucidation of ATC's influence on metabolic pathways, bioenergetics, and nutrient utilization. |

Exploration of Arginine Thiazolidinecarboxylate's Role in Uncharted Biological Systems

While the effect of ATC on pancreatic islets is the most well-documented, the biological activities of its constituent parts suggest its influence may extend to numerous other systems. plos.orgscienceopen.com The L-arginine component is a critical substrate for nitric oxide (NO) synthesis and is involved in a vast array of physiological processes, including immunity, cardiovascular function, and neurotransmission. nih.govnih.gov The thiazolidine ring acts as a prodrug of cysteine, influencing glutathione (B108866) (GSH) levels and cellular redox state. plos.orgresearchgate.net

Future research should therefore aim to explore ATC's function in these uncharted territories:

Immunology: L-arginine levels are critical for T-cell metabolism, survival, and anti-tumor activity. nih.gov Given that ATC delivers L-arginine, its potential as a modulator of immune cell function is a compelling avenue. Studies could investigate ATC's effect on T-cell activation, differentiation, and metabolic reprogramming.

Hepatology: An early clinical study pointed to the therapeutic activity of ATC in patients with certain chronic liver diseases, though the mechanism was not elucidated. nih.gov Modern research methods could revisit this, exploring ATC's role in liver metabolism, detoxification pathways (via GSH replenishment), and its potential protective effects against chemical-induced liver injury.

Cardiovascular System: As a donor of L-arginine, the substrate for the vasodilator NO, ATC could have significant effects on the cardiovascular system. nih.gov Research could focus on its impact on endothelial function, blood flow regulation, and potential applications in conditions associated with endothelial dysfunction.

Neurobiology: Neuronal NOS (nNOS) is specifically activated by ATC in pancreatic β-cells. plos.orgresearchgate.net The presence and importance of nNOS throughout the central and peripheral nervous systems suggest that ATC could have undiscovered neurological roles.

| Potential Biological System | Rationale for Investigation | Key Research Questions |

| Immune System | L-arginine component is crucial for T-cell function and survival. nih.gov | Does ATC enhance anti-tumor T-cell activity? Can it modulate inflammatory responses? |

| Liver | Thiazolidine component boosts glutathione (GSH); early clinical data exists. plos.orgnih.gov | Can ATC protect hepatocytes from oxidative stress or toxic injury? How does it affect liver metabolism? |

| Cardiovascular System | L-arginine component is a substrate for nitric oxide (NO), a key vasodilator. nih.gov | Does ATC improve endothelial function? Can it modulate blood pressure or regional blood flow? |

| Nervous System | ATC is known to specifically activate neuronal nitric oxide synthase (nNOS). plos.orgresearchgate.net | What are the effects of ATC on neuronal signaling and synaptic plasticity? Does it have neuroprotective properties? |

Development of Advanced Delivery Systems for In Vitro and In Vivo Mechanistic Studies of Arginine Thiazolidinecarboxylate

To conduct more precise mechanistic studies, both in cell culture and in whole organisms, the development of advanced delivery systems for ATC is essential. nih.gov Standard administration can lead to rapid metabolism or non-specific distribution, which can complicate the interpretation of experimental results. Advanced delivery systems can overcome these hurdles by improving stability, controlling release, and targeting specific cell types or tissues. sciencescholar.us

Nanoparticle Formulations: Encapsulating ATC within lipid nanoparticles (LNPs) or biodegradable polymer-based nanoparticles could enhance its cellular uptake and protect it from degradation. This would be particularly useful for in vitro studies to ensure consistent intracellular concentrations over time.

Targeted Delivery: For in vivo studies, nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) that bind to receptors specific to the cells of interest, such as pancreatic β-cells or hepatocytes. sciencescholar.us This would allow for tissue-specific delivery, minimizing systemic effects and enabling a clearer understanding of ATC's action in a particular biological context.

Controlled-Release Systems: Embedding ATC in hydrogels or other matrices could provide a slow, sustained release of the compound. This would be invaluable for long-term cell culture experiments or for maintaining stable in vivo concentrations, allowing researchers to study the chronic effects of ATC exposure.

| Delivery System | Technology | Potential Application for ATC Research |

| Lipid Nanoparticles (LNPs) | Encapsulation in a lipid-based vesicle. | Enhancing cellular uptake in in vitro models; potential for systemic in vivo delivery. |

| Polymer-Based Nanoparticles | Encapsulation in a biodegradable polymer matrix (e.g., PLGA). | Controlled and sustained release profiles; surface can be modified for targeting. |

| Targeted Nanocarriers | Nanoparticles conjugated with ligands (e.g., antibodies, aptamers). | Directing ATC specifically to the pancreas, liver, or immune cells for tissue-specific mechanistic studies in vivo. |

| Hydrogel Scaffolds | Entrapment of ATC within a biocompatible hydrogel matrix. | Creating a localized, slow-release depot for studying long-term effects on specific tissues or in 3D cell cultures. |

Theoretical Frameworks for Predicting Novel Biological Functions of Arginine Thiazolidinecarboxylate

Computational and theoretical approaches offer a powerful, resource-efficient way to generate hypotheses and guide experimental research. By modeling the physicochemical properties of ATC and its interactions with biological macromolecules, it may be possible to predict novel functions and targets.

Molecular Docking and Simulation: High-level ab initio and density functional theory calculations can be used to model the structure of ATC and its interactions with protein binding pockets. nih.gov This approach could be used to screen large libraries of protein structures to identify potential new biological targets for ATC. For example, modeling the interaction of ATC with various synthases, transferases, or receptors could predict binding affinities and guide subsequent experimental validation.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of ATC analogs, researchers could build QSAR models. These models use the chemical structures and measured biological activities of a set of compounds to predict the activity of new, untested structures. This would accelerate the process of optimizing ATC's structure for a desired biological effect.

Systems Biology Modeling: As omics data on ATC becomes available, it can be integrated into computational models of cellular networks. These models can simulate the system-wide perturbations caused by ATC, helping to predict downstream consequences and identify key nodes in the network that are most sensitive to the compound's effects. This can help prioritize experimental work on the most promising pathways.

| Theoretical Method | Approach | Predictive Goal for ATC |

| Quantum Mechanics (DFT) | Ab initio calculations of electronic structure and bonding. nih.gov | To accurately model the geometry and reactivity of ATC and its interaction with water and ions. |